

Application Notes and Protocols: In-cell Click Chemistry with Lenalidomide 4'-PEG1-azide

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Compound of Interest

Compound Name: *Lenalidomide 4'-PEG1-azide*

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Introduction

Lenalidomide, a derivative of thalidomide, is an immunomodulatory drug widely used in the treatment of multiple myeloma and other hematological malignancies.[1][2][3] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][4] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][2]

In-cell click chemistry has emerged as a powerful tool for identifying the cellular targets of small molecules.[5][6] This technique utilizes bioorthogonal reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently link a probe-modified small molecule to a reporter tag within a cellular context.[7][8] **Lenalidomide 4'-PEG1-azide** is a functionalized analog of Lenalidomide that incorporates a short polyethylene glycol (PEG) linker and a terminal azide group, making it amenable to click chemistry applications.[9][10]

These application notes provide a detailed protocol for utilizing **Lenalidomide 4'-PEG1-azide** to investigate its engagement with CRBN and to identify its proximity targets within living cells.

The protocol outlines the steps for cell treatment, in-cell click reaction, cell lysis, and subsequent analysis of target proteins.

Principle of the Method

The experimental workflow is based on the specific and bioorthogonal reaction between the azide group of **Lenalidomide 4'-PEG1-azide** and an alkyne-containing reporter molecule. Cells are first treated with the Lenalidomide probe, which binds to its cellular targets. Subsequently, a reporter molecule containing a terminal alkyne and a functional handle (e.g., biotin for affinity purification or a fluorophore for imaging) is introduced into the cells. The click chemistry reaction is then catalyzed by the addition of copper(I), which covalently links the Lenalidomide probe to the reporter. The tagged protein complexes can then be isolated and identified using various proteomic techniques.

Materials and Reagents

Reagent/Material	Supplier	Catalog Number
Lenalidomide 4'-PEG1-azide	R&D Systems	7557
Alkyne-Biotin Conjugate	Click Chemistry Tools	1267
Copper(II) Sulfate (CuSO ₄)	Sigma-Aldrich	C1297
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)	Sigma-Aldrich	762342
Sodium Ascorbate	Sigma-Aldrich	A4034
RPMI 1640 Medium	Gibco	11875093
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
MM.1S Cell Line	ATCC	CRL-2974
RIPA Lysis and Extraction Buffer	Thermo Fisher	89900
Protease Inhibitor Cocktail	Roche	11836170001
Streptavidin Magnetic Beads	Thermo Fisher	88816
Anti-CRBN Antibody	Cell Signaling	73845
Anti-IKZF1 Antibody	Cell Signaling	14859
Anti-GAPDH Antibody	Cell Signaling	5174
HRP-conjugated Secondary Antibody	Cell Signaling	7074
ECL Western Blotting Substrate	Thermo Fisher	32106
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D2650
Phosphate-Buffered Saline (PBS)	Gibco	10010023

Experimental Protocols

Cell Culture and Treatment

- Culture MM.1S cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed cells at a density of 1×10^6 cells/mL in a 6-well plate.
- Prepare a 10 mM stock solution of **Lenalidomide 4'-PEG1-azide** in DMSO.
- Treat the cells with **Lenalidomide 4'-PEG1-azide** at a final concentration of 1 μ M for 4 hours at 37°C. Include a DMSO-treated control.

In-cell Click Reaction

- Prepare the following stock solutions:
 - 10 mM Alkyne-Biotin in DMSO.
 - 50 mM Copper(II) Sulfate in water.
 - 250 mM THPTA in water.
 - 500 mM Sodium Ascorbate in water (prepare fresh).
- To the treated cells, add Alkyne-Biotin to a final concentration of 50 μ M.
- Prepare the click reaction master mix. For each well, mix:
 - 2 μ L of 50 mM CuSO₄ (Final concentration: 100 μ M)
 - 10 μ L of 250 mM THPTA (Final concentration: 2.5 mM)
- Add the CuSO₄/THPTA mix to each well.
- Add 2 μ L of 500 mM Sodium Ascorbate to each well to initiate the click reaction (Final concentration: 1 mM).

- Incubate the plate for 1 hour at 37°C.

Cell Lysis and Protein Extraction

- After incubation, pellet the cells by centrifugation at 500 x g for 5 minutes.
- Wash the cell pellet twice with ice-cold PBS.
- Resuspend the cell pellet in 200 µL of ice-cold RIPA buffer supplemented with protease inhibitor cocktail.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
- Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Affinity Purification of Biotinylated Proteins

- Equilibrate the streptavidin magnetic beads by washing them three times with RIPA buffer.
- Take 1 mg of total protein lysate and add it to 50 µL of equilibrated streptavidin magnetic beads.
- Incubate for 2 hours at 4°C with gentle rotation.
- Pellet the beads using a magnetic stand and discard the supernatant.
- Wash the beads three times with 1 mL of RIPA buffer.
- Wash the beads twice with 1 mL of PBS.
- Elute the bound proteins by adding 50 µL of 2x Laemmli sample buffer and boiling at 95°C for 10 minutes.

Western Blot Analysis

- Load the eluted protein samples onto a 4-12% SDS-PAGE gel.
- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., anti-CRBN, anti-IKZF1, anti-GAPDH) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an ECL Western blotting substrate and an imaging system.

Data Presentation

Table 1: Dose-Dependent Target Engagement of Lenalidomide 4'-PEG1-azide

Probe Concentration (μM)	CRBN Signal Intensity (Arbitrary Units)	IKZF1 Signal Intensity (Arbitrary Units)
0 (DMSO)	0.05 ± 0.01	0.03 ± 0.01
0.1	0.25 ± 0.04	0.15 ± 0.03
0.5	0.68 ± 0.07	0.42 ± 0.05
1.0	0.95 ± 0.10	0.65 ± 0.08
5.0	0.98 ± 0.09	0.68 ± 0.09

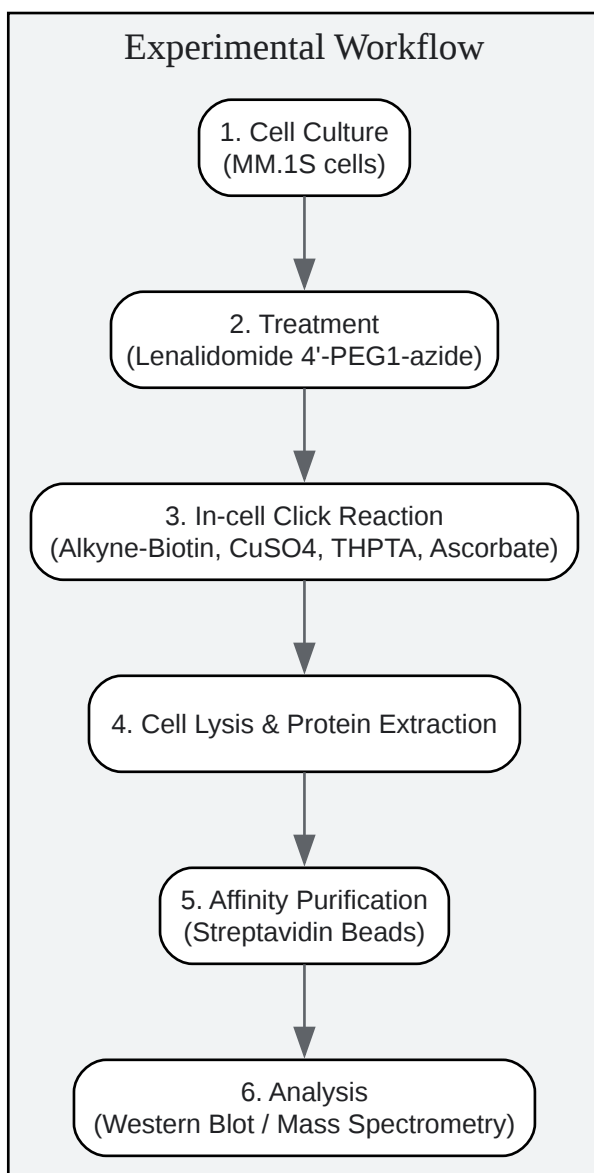
Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Target Engagement with 1 μ M Lenalidomide 4'-PEG1-azide

Incubation Time (hours)	CRBN Signal Intensity (Arbitrary Units)	IKZF1 Signal Intensity (Arbitrary Units)
0.5	0.32 \pm 0.04	0.21 \pm 0.03
1	0.58 \pm 0.06	0.40 \pm 0.05
2	0.85 \pm 0.09	0.60 \pm 0.07
4	0.96 \pm 0.11	0.67 \pm 0.08
8	0.97 \pm 0.10	0.69 \pm 0.09

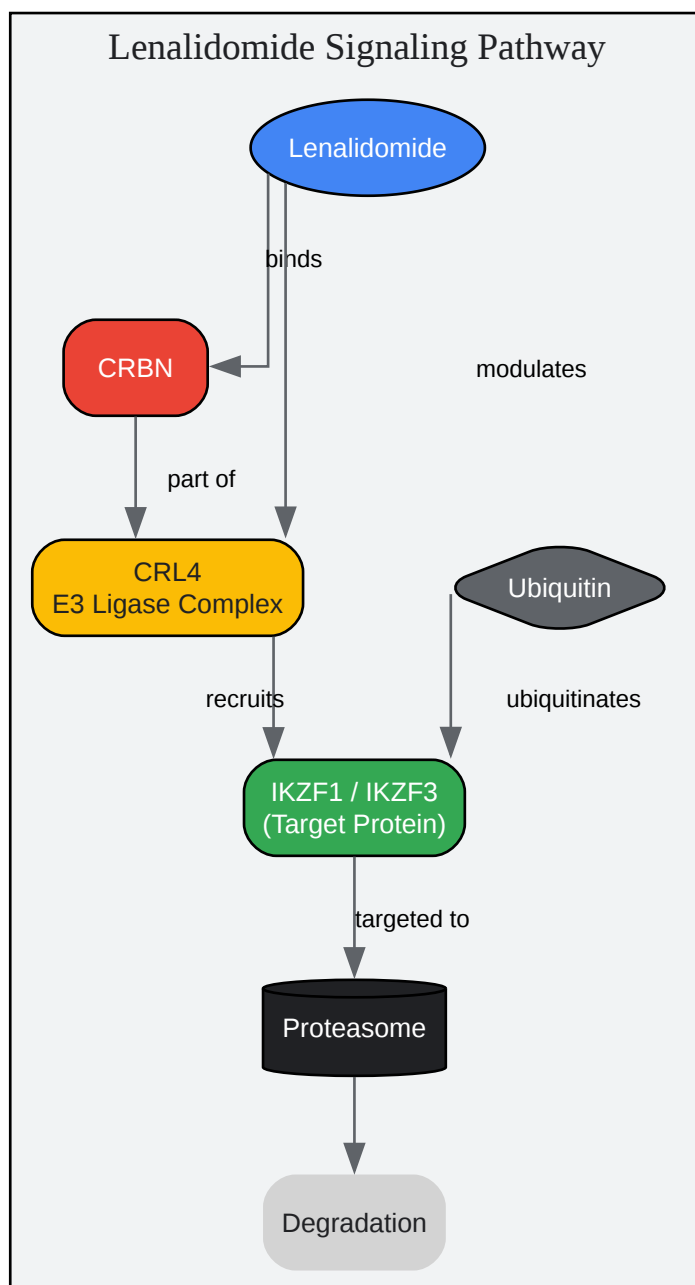
Data are represented as mean \pm standard deviation from three independent experiments.

Visualizations



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Caption: Experimental workflow for in-cell click chemistry.



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Caption: Lenalidomide-induced protein degradation pathway.

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